molecular formula C22H22ClN5 B2542870 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896080-20-9

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2542870
CAS No.: 896080-20-9
M. Wt: 391.9
InChI Key: WGHOEZFKNLIOOV-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22ClN5 and its molecular weight is 391.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are the tyrosine-protein kinases Lyn, Src, and Lck . These proteins play crucial roles in cellular signaling pathways, regulating various cellular functions such as cell growth, differentiation, and immune responses .

Mode of Action

This compound interacts with its targets by binding to the ATP-binding pocket of these tyrosine kinases . This binding inhibits the phosphorylation process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of these tyrosine kinases by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The compound’s action can thus influence cellular growth and immune responses .

Pharmacokinetics

Like many small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and modulation of immune responses . By inhibiting tyrosine kinases, the compound can disrupt cellular signaling, leading to altered cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5/c1-22(2,3)19-11-20(25-13-15-5-4-10-24-12-15)28-21(27-19)18(14-26-28)16-6-8-17(23)9-7-16/h4-12,14,25H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHOEZFKNLIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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